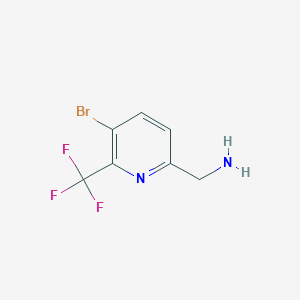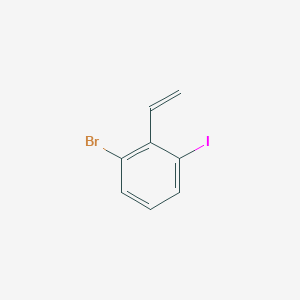
2-Bromo-6-iodostyrene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-6-iodostyrene is an organic compound with the molecular formula C8H6BrI It is a derivative of styrene, where the hydrogen atoms at positions 2 and 6 on the benzene ring are replaced by bromine and iodine atoms, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Bromo-6-iodostyrene can be synthesized through various methods. One common approach involves the halogenation of styrene derivatives. For instance, the bromination of 2-iodostyrene can yield this compound under controlled conditions. The reaction typically requires a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN).
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale halogenation processes. These processes are optimized for yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient heat management.
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-6-iodostyrene undergoes various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, where the halogen atoms are replaced by aryl or vinyl groups using palladium catalysts and boronic acids.
Oxidation and Reduction: The vinyl group in this compound can be oxidized to form aldehydes or carboxylic acids, or reduced to form ethyl derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate can be used.
Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are commonly employed.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products:
Substitution Products: Depending on the nucleophile, products can include azides, thiocyanates, or other substituted styrenes.
Coupling Products: Aryl or vinyl-substituted styrenes.
Oxidation Products: Aldehydes or carboxylic acids.
Reduction Products: Ethyl derivatives of the original compound.
Scientific Research Applications
2-Bromo-6-iodostyrene has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Biology: Its derivatives are explored for potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential as a precursor for pharmaceuticals.
Industry: It is used in the synthesis of advanced materials, including polymers and liquid crystals, due to its unique electronic properties.
Mechanism of Action
The mechanism of action of 2-Bromo-6-iodostyrene in chemical reactions involves the activation of the vinyl group and the halogen atoms. The vinyl group can participate in electrophilic addition reactions, while the halogen atoms can undergo oxidative addition with transition metal catalysts. These interactions facilitate the formation of new carbon-carbon or carbon-heteroatom bonds, making it a versatile intermediate in organic synthesis.
Comparison with Similar Compounds
2-Bromo-6-chlorostyrene: Similar structure but with chlorine instead of iodine.
2-Iodo-6-chlorostyrene: Similar structure but with chlorine instead of bromine.
2-Bromo-4-iodostyrene: Similar structure but with different positions of halogen atoms.
Uniqueness: 2-Bromo-6-iodostyrene is unique due to the presence of both bromine and iodine atoms, which provide distinct reactivity patterns. The combination of these halogens allows for selective functionalization and coupling reactions, making it a valuable compound in synthetic chemistry.
Properties
Molecular Formula |
C8H6BrI |
|---|---|
Molecular Weight |
308.94 g/mol |
IUPAC Name |
1-bromo-2-ethenyl-3-iodobenzene |
InChI |
InChI=1S/C8H6BrI/c1-2-6-7(9)4-3-5-8(6)10/h2-5H,1H2 |
InChI Key |
PWZNTAUGVILSEL-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=C(C=CC=C1I)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



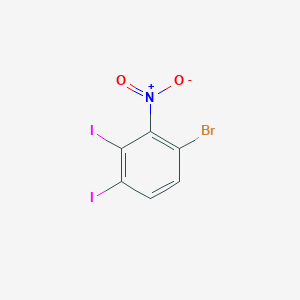
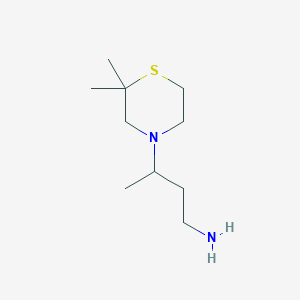


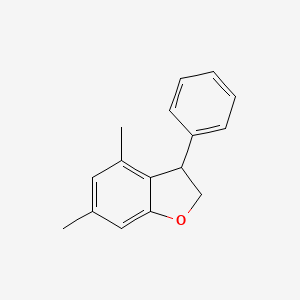
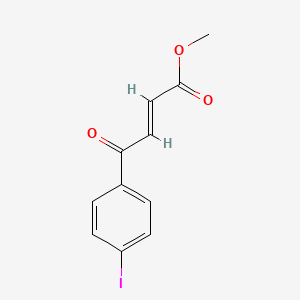
![4-[(Prop-2-yn-1-yl)carbamoyl]thiomorpholine-3-carboxylic acid](/img/structure/B12854746.png)

![(1,3A,4,6-tetrahydropyrazolo[1,5-c]thiazol-2-yl)methanol](/img/structure/B12854778.png)
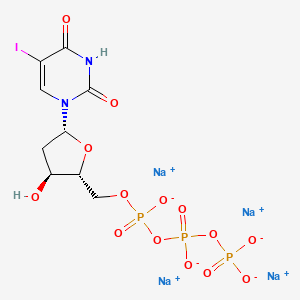
![13-[[4-(12,14-Dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yloxy)-3-methoxy-2,6-dioxabicyclo[3.2.1]octan-8-yl]oxy]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene](/img/structure/B12854788.png)
![N4,7-Diethyl-6-imino-6,7-dihydroisoxazolo[5,4-b]pyridine-3,4-diamine](/img/structure/B12854795.png)
